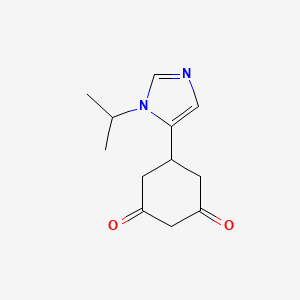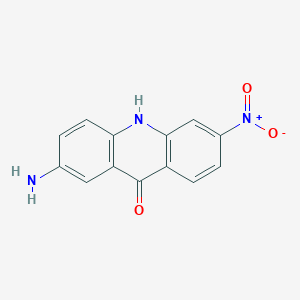
2-Amino-6-nitroacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-nitroacridin-9(10H)-one is a chemical compound belonging to the acridine family Acridines are known for their planar structure and are often used in dyes, antiseptics, and as intermediates in the synthesis of various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitroacridin-9(10H)-one typically involves the nitration of acridin-9(10H)-one followed by the introduction of an amino group. One common method is:
Nitration: Acridin-9(10H)-one is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Amination: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro or nitroso group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a chloro derivative.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diaminoacridin-9(10H)-one.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe due to its planar structure and ability to intercalate with DNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-Amino-6-nitroacridin-9(10H)-one, particularly in biological systems, involves intercalation with DNA. This intercalation can disrupt DNA replication and transcription, leading to cell death. The amino and nitro groups can also participate in redox reactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known dye used in cell biology for staining nucleic acids.
Proflavine: An acridine derivative used as an antiseptic and in the treatment of wounds.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
Uniqueness
2-Amino-6-nitroacridin-9(10H)-one is unique due to the presence of both amino and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its ability to interact with biological molecules and make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
65163-80-6 |
|---|---|
Molekularformel |
C13H9N3O3 |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
2-amino-6-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H9N3O3/c14-7-1-4-11-10(5-7)13(17)9-3-2-8(16(18)19)6-12(9)15-11/h1-6H,14H2,(H,15,17) |
InChI-Schlüssel |
HIXDTJUOZDMHGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)
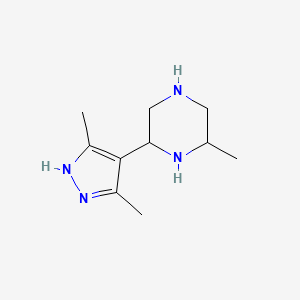

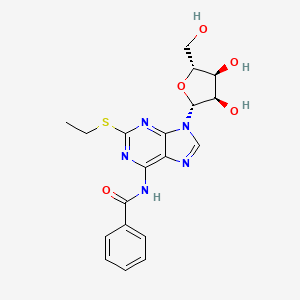
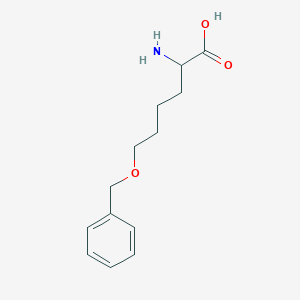
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
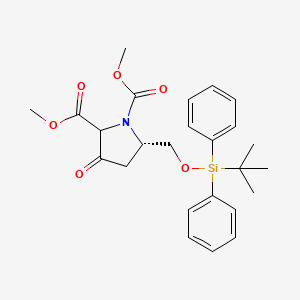
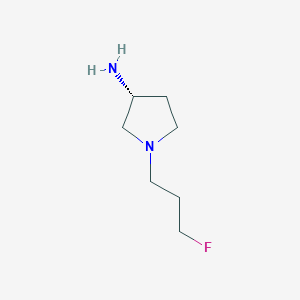
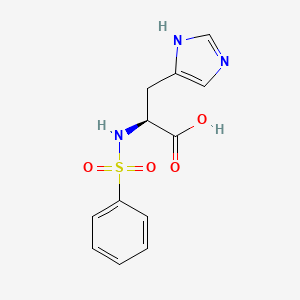
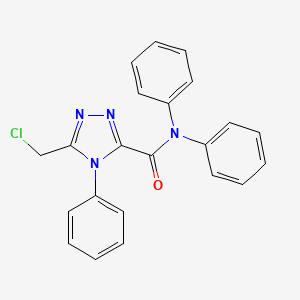
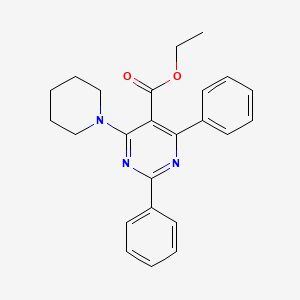
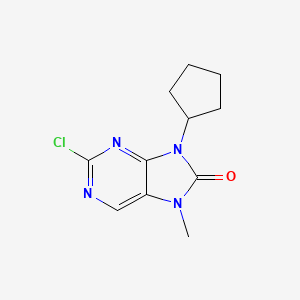
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
